4-Bromo-2,3-dimethyl-6-nitroaniline
Overview
Description
4-Bromo-2,3-dimethyl-6-nitroaniline is a chemical compound that can be inferred to have notable properties and applications in materials science and organic chemistry, derived from its structural components—bromine, nitro groups, and aniline. The presence of these functional groups suggests that it may participate in various chemical reactions and have distinctive physical and chemical properties.
Synthesis Analysis
The synthesis of related bromoaniline derivatives involves controlled reactions with liquid bromine, highlighting the critical aspects of reaction temperature, time, and feeding mode for optimizing yields (Jin Zi-lin, 2009). Similarly, the synthesis of 4-Bromo-2,3-dimethyl-6-nitroaniline would likely involve strategic bromination of aniline precursors, followed by nitration and methylation steps to introduce the respective functional groups.
Molecular Structure Analysis
Structural analyses of nitroaniline compounds reveal significant insights into their molecular conformations and interactions. For instance, studies on similar nitroaniline salts demonstrate the importance of hydrogen bonding and weak interactions (e.g., C-H...O and NO2...π) in defining their crystal structures and stability (Volodymyr V. Medviediev, M. Daszkiewicz, 2021). These insights can be extrapolated to understand the structural characteristics of 4-Bromo-2,3-dimethyl-6-nitroaniline, including potential for intramolecular and intermolecular hydrogen bonding that influences its crystalline form and reactivity.
Chemical Reactions and Properties
The chemical reactivity of bromo and nitroaniline derivatives involves nucleophilic substitution reactions and the formation of novel aromatic compounds through rearrangements. Such behaviors indicate the potential for 4-Bromo-2,3-dimethyl-6-nitroaniline to undergo similar transformations, offering pathways for creating complex organic molecules and polymers (F. Guerrera et al., 1995).
Physical Properties Analysis
The physical properties of bromo and nitroaniline derivatives, such as melting points and solubility, are significantly influenced by their molecular structure, particularly the arrangement of functional groups and their intermolecular interactions. For example, the crystalline structures and hydrogen bonding patterns of related compounds provide insights into their thermal stability and phase behaviors, which are essential for applications in materials science and engineering (D. Cannon et al., 2001).
Chemical Properties Analysis
Chemical properties, including reactivity towards acids, bases, and other organic compounds, are crucial for understanding the applications and safety of 4-Bromo-2,3-dimethyl-6-nitroaniline. The presence of bromo and nitro groups suggests that it would exhibit electrophilic and possibly acidic characteristics, making it a versatile intermediate in organic synthesis (Umesh Neupane, R. Rai, 2017).
Scientific Research Applications
Studying Condensed Pyridine Bases and Electrophilic Substitution Reactions : It is used for researching condensed pyridine bases and their electrophilic substitution reactions (Tolkunov et al., 1996).
Studying Chemical Shifts in Magnetic Resonance Spectroscopy : The compound plays a role in studying the chemical shifts of carbon bearing nitro groups and nitro oxygens in various compounds (Pandiarajan et al., 1994).
Synthesis of Bromosubstituted Pyrimidinedione Derivatives : It is crucial in the synthesis of bromosubstituted 5-nitro-2,4(1H,3H)-pyrimidinedione derivatives (Kinoshita et al., 1992).
Synthesis of Nitro- and Aminoindole Derivatives : The compound is used in the synthesis of nitro- and aminoindole derivatives (Miki et al., 2007).
Preparing Highly Substituted Nitroaromatic Systems : It is utilized in cyclocondensations for preparing highly substituted nitroaromatic systems (Duthaler, 1983).
Transformation in Skraup-Type Synthesis : 2,2,3-Tribromopropanal, a related compound, is used for transforming diversely substituted 4-nitro- and 4-methoxyanilines into 3-bromo-6-nitroquinolines and 3-bromo-6-methoxyquinolines (Lamberth et al., 2014).
Phase Equilibria and Crystallization Studies : The urea-4-bromo-2-nitroaniline system has been studied for its eutectic and monotectic formations, with a critical temperature of 61.5°C above the monotectic horizontal (Reddi et al., 2012).
Synthesis of Various Compounds : 4 Bromo 1,2 phenylenediamine, a related compound, is noted for its role in synthesizing various compounds (Xue, 1999).
Synthesis and Characterization for Drug Use : The synthesis of dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate, a related compound, is important for its use in drugs, including anticancer drugs, and for its biological activities (Asheri et al., 2016).
Metabolism Studies in Rats : The metabolism of 4-nitroaniline derivatives in rats involves the replacement of the nitro group by hydroxyl to yield halogenated 4-aminophenols (Maté et al., 1967).
Safety And Hazards
properties
IUPAC Name |
4-bromo-2,3-dimethyl-6-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c1-4-5(2)8(10)7(11(12)13)3-6(4)9/h3H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYVCCUUPIZPMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1C)N)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379131 | |
Record name | 4-bromo-2,3-dimethyl-6-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,3-dimethyl-6-nitroaniline | |
CAS RN |
108485-13-8 | |
Record name | 4-bromo-2,3-dimethyl-6-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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